molecular formula C27H29NO4 B11653028 Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)

Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)

Cat. No.: B11653028
M. Wt: 431.5 g/mol
InChI Key: FSKALXHCHZICHX-UHFFFAOYSA-N
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Description

Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pentacyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate typically involves multi-step organic reactions. The process begins with the preparation of the pentacyclic core, which can be achieved through cyclization reactions involving appropriate precursors. Key steps include:

    Cyclization: Formation of the pentacyclic structure through intramolecular cyclization.

    Functional Group Introduction: Addition of functional groups such as oxo and aza groups through selective reactions.

    Esterification: Introduction of the propyl ester group via esterification reactions using propanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove double bonds.

    Substitution: Functional groups on the pentacyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study complex cyclization reactions and functional group transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
  • N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide

Uniqueness

Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate stands out due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

InChI

InChI=1S/C27H29NO4/c1-3-5-14-20(27(31)32-15-4-2)28-25(29)23-21-16-10-6-7-11-17(16)22(24(23)26(28)30)19-13-9-8-12-18(19)21/h6-13,20-24H,3-5,14-15H2,1-2H3

InChI Key

FSKALXHCHZICHX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCCC)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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